molecular formula C12H21NO2 B14383158 5-[(Dimethylamino)methylidene]nonane-4,6-dione CAS No. 88302-02-7

5-[(Dimethylamino)methylidene]nonane-4,6-dione

Cat. No.: B14383158
CAS No.: 88302-02-7
M. Wt: 211.30 g/mol
InChI Key: PHUKNCYAHVFLSF-UHFFFAOYSA-N
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Description

5-[(Dimethylamino)methylidene]nonane-4,6-dione is an organic compound characterized by its unique structure, which includes a dimethylamino group attached to a nonane backbone with two ketone functionalities at positions 4 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Dimethylamino)methylidene]nonane-4,6-dione typically involves the reaction of nonane-4,6-dione with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dimethylamino group. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[(Dimethylamino)methylidene]nonane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(Dimethylamino)methylidene]nonane-4,6-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(Dimethylamino)methylidene]nonane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and activity. The ketone groups may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Nonane-4,6-dione: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.

    Dimethylaminobenzaldehyde: Contains a similar dimethylamino group but has a different backbone structure.

    Dimethylaminopropiophenone: Another compound with a dimethylamino group, used in different applications.

Uniqueness

5-[(Dimethylamino)methylidene]nonane-4,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

88302-02-7

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

5-(dimethylaminomethylidene)nonane-4,6-dione

InChI

InChI=1S/C12H21NO2/c1-5-7-11(14)10(9-13(3)4)12(15)8-6-2/h9H,5-8H2,1-4H3

InChI Key

PHUKNCYAHVFLSF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(=CN(C)C)C(=O)CCC

Origin of Product

United States

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